molecular formula C10H15ClN2 B13042447 (1R)Cyclopropyl(3-methyl(2-pyridyl))methylaminehcl

(1R)Cyclopropyl(3-methyl(2-pyridyl))methylaminehcl

Katalognummer: B13042447
Molekulargewicht: 198.69 g/mol
InChI-Schlüssel: UUPBMZBWYGDUEP-SBSPUUFOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R)Cyclopropyl(3-methyl(2-pyridyl))methylamine hydrochloride is a chemical compound with the molecular formula C10H15ClN2. It is primarily used in research and development within the fields of chemistry and pharmacology .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R)Cyclopropyl(3-methyl(2-pyridyl))methylamine hydrochloride typically involves the cyclopropylation of a pyridine derivative followed by amination and subsequent hydrochloride salt formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve continuous flow chemistry and automated processes to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

(1R)Cyclopropyl(3-methyl(2-pyridyl))methylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols .

Wissenschaftliche Forschungsanwendungen

(1R)Cyclopropyl(3-methyl(2-pyridyl))methylamine hydrochloride is utilized in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of (1R)Cyclopropyl(3-methyl(2-pyridyl))methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects.

Eigenschaften

Molekularformel

C10H15ClN2

Molekulargewicht

198.69 g/mol

IUPAC-Name

(R)-cyclopropyl-(3-methylpyridin-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C10H14N2.ClH/c1-7-3-2-6-12-10(7)9(11)8-4-5-8;/h2-3,6,8-9H,4-5,11H2,1H3;1H/t9-;/m1./s1

InChI-Schlüssel

UUPBMZBWYGDUEP-SBSPUUFOSA-N

Isomerische SMILES

CC1=C(N=CC=C1)[C@@H](C2CC2)N.Cl

Kanonische SMILES

CC1=C(N=CC=C1)C(C2CC2)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.